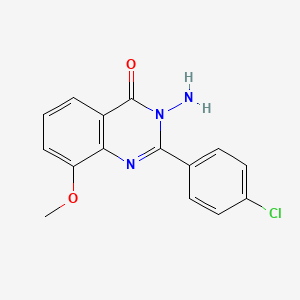
3-Amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological properties, including anticonvulsant, antidepressant, and antimicrobial activities . This particular compound features a quinazolinone core with amino, chlorophenyl, and methoxy substituents, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . One common method includes:
Condensation: Reacting 2-aminobenzamide with p-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the quinazolinone core.
Functionalization: Introducing the methoxy group via methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the condensation and cyclization steps, and employing more efficient catalysts and solvents to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Nitroquinazolinones.
Reduction: Aminoquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, antidepressant, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s effects on neurotransmitter systems, such as increasing gamma-aminobutyric acid (GABA) levels, contribute to its anticonvulsant and antidepressant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the amino, chlorophenyl, and methoxy substituents.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the chlorophenyl and methoxy groups.
2-(p-Chlorophenyl)quinazolin-4(3H)-one: Lacks the amino and methoxy groups.
Uniqueness
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential as an enzyme inhibitor, while the chlorophenyl and methoxy groups contribute to its pharmacological properties .
Eigenschaften
CAS-Nummer |
106473-00-1 |
|---|---|
Molekularformel |
C15H12ClN3O2 |
Molekulargewicht |
301.73 |
IUPAC-Name |
3-amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-12-4-2-3-11-13(12)18-14(19(17)15(11)20)9-5-7-10(16)8-6-9/h2-8H,17H2,1H3 |
InChI-Schlüssel |
SFMBZGRSUWQCHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)C3=CC=C(C=C3)Cl |
Synonyme |
4(3H)-Quinazolinone, 3-amino-2-(p-chlorophenyl)-8-methoxy- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















